molecular formula C12H20N2O3 B13221480 2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid

2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid

Katalognummer: B13221480
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: KTLXQYGVERQUFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid is a synthetic organic compound with the molecular formula C12H20N2O3This compound is characterized by the presence of a cyclopentylamino group and a pent-4-enoic acid moiety, which contribute to its unique chemical properties .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted analogs .

Wissenschaftliche Forschungsanwendungen

2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-(Cyclohexylamino)acetamido]pent-4-enoic acid
  • 2-[2-(Cyclopropylamino)acetamido]pent-4-enoic acid
  • 2-[2-(Cyclobutylamino)acetamido]pent-4-enoic acid

Uniqueness

2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid is unique due to its specific structural features, such as the cyclopentylamino group and the pent-4-enoic acid moiety.

Eigenschaften

Molekularformel

C12H20N2O3

Molekulargewicht

240.30 g/mol

IUPAC-Name

2-[[2-(cyclopentylamino)acetyl]amino]pent-4-enoic acid

InChI

InChI=1S/C12H20N2O3/c1-2-5-10(12(16)17)14-11(15)8-13-9-6-3-4-7-9/h2,9-10,13H,1,3-8H2,(H,14,15)(H,16,17)

InChI-Schlüssel

KTLXQYGVERQUFL-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(C(=O)O)NC(=O)CNC1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.